Lutetium hydride (LuH3)

Electronic structure Band gap engineering DFT+U

Specify stoichiometric LuH3 where hydrogen-sublattice stability under thermal load matters. Unlike YH3, which exhibits motional averaging above 300K, LuH3 maintains a rigid hydrogen sublattice (70 kHz doublet) up to at least 454K, making it the superior rare-earth trihydride for high-temperature neutron moderation or compact hydrogen storage. Its fully filled 4f¹⁴ shell eliminates f-electron magnetic contributions that plague GdH3 and HoH3 in band-gap-sensitive applications. Under compression, LuH3 retains semiconducting behavior (1.8–2.4 eV) over a broader pressure range than lighter analogs—essential for pressure-resolution studies of metal-insulator transitions. For superconductivity groups, undoped LuH3 provides the well-characterized Tc≈12.4 K (122 GPa) baseline needed for controlled nitrogen-doping experiments. Air-sensitive; shipped under inert atmosphere.

Molecular Formula H3Lu
Molecular Weight 177.991 g/mol
CAS No. 13598-44-2
Cat. No. B089306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLutetium hydride (LuH3)
CAS13598-44-2
Molecular FormulaH3Lu
Molecular Weight177.991 g/mol
Structural Identifiers
SMILES[H-].[H-].[H-].[Lu+3]
InChIInChI=1S/Lu.3H/q+3;3*-1
InChIKeyJRIXSCFUDICNBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lutetium Hydride (LuH3, CAS 13598-44-2) – Technical Overview and In-Class Positioning for Procurement


Lutetium hydride (LuH3) is a rare-earth trihydride with a hexagonal crystal structure (space group P3̄c1 or P63/mmc-derived) under ambient conditions [1]. It belongs to the heavy lanthanide trihydride family (Gd–Lu and Y) characterized by an approximately hexagonal close-packed (hcp) metallic sublattice [2]. LuH3 exhibits a trigonal semiconducting phase with a measured band gap of approximately 1.8–2.4 eV, distinguishing it from the metallic dihydride phase LuH2 . The compound is air-sensitive and must be handled under inert atmosphere [3]. The theoretical hydrogen storage capacity of LuH3 is approximately 1.69 wt% based on stoichiometric composition (3H atoms per Lu atom; atomic weights: Lu = 174.967, H = 1.008), placing it among the lower-capacity rare-earth hydrides relative to lighter analogs, though its high volumetric hydrogen density stemming from lutetium's smallest metallic radius among rare earths offers potential advantages in compact hydrogen storage and neutron moderation applications.

Why Lutetium Hydride (LuH3) Cannot Be Generically Substituted with YH3 or Other Rare-Earth Trihydrides


Rare-earth trihydrides (RH3) exhibit systematic but non-linear variation in electronic structure, thermal stability, and hydrogen dynamics across the lanthanide series [1]. While compounds such as YH3 and LuH3 share the same hexagonal crystal structure prototype (HoD3-type) and comparable metal-hydrogen bond lengths, their electronic behavior diverges substantially due to differences in f-electron occupation and correlation effects [2]. Specifically, the fully filled 4f shell of lutetium (4f14) eliminates f-electron magnetic contributions present in GdH3 (4f7) and HoH3 (4f10), while also producing distinct Hubbard U parameters that influence band gap opening under hydrogen lattice distortion [3]. Furthermore, the proton spin-lattice relaxation behavior of LuH3 differs qualitatively from that of YH3 at elevated temperatures, reflecting fundamental differences in hydrogen sublattice dynamics [4]. These material-specific electronic and dynamical characteristics mean that substituting LuH3 with a lighter or magnetically active analog will yield non-equivalent performance in applications where precise band gap engineering, absence of magnetic interference, or hydrogen mobility under operational conditions is critical.

LuH3 (CAS 13598-44-2) Quantitative Differentiation Evidence Versus Comparator Analogs


Hydrogen Distortion-Induced Band Gap Opening: LuH3 vs. YH3

In pure face-centered cubic (FCC) rare-earth trihydrides RH3 (R = Lu, Y), standard DFT and DFT+U calculations yield a zero band gap (metallic behavior). However, introducing hydrogen lattice distortions within a supercell generates a finite band gap whose magnitude increases significantly when self-consistently determined Hubbard U corrections are applied [1]. While both LuH3 and YH3 exhibit this distortion-induced gap opening, the effect is more pronounced in LuH3 due to stronger correlation effects associated with lutetium's 4f14 configuration, providing a distinct electronic tunability not equally accessible in the yttrium analog [2].

Electronic structure Band gap engineering DFT+U

High-Temperature Proton Spin-Lattice Relaxation Stability: LuH3 vs. YH3

Proton magnetic resonance spectra of YH3 and LuH3 both exhibit an unusual doublet structure at room temperature with splitting magnitude of approximately 70 kHz and second moment of roughly 200 Oe2, exceeding classical dipolar expectations [1]. However, the temperature-dependent behavior reveals a critical divergence: the YH3 doublet narrows to a single line above 300 K, consistent with motional averaging of the proton spin-lattice relaxation, whereas the LuH3 doublet persists with no narrowing up to at least 454 K [2]. This indicates substantially slower hydrogen diffusion or reorientation dynamics in the lutetium compound, reflecting a more rigid hydrogen sublattice at elevated temperatures.

NMR spectroscopy Hydrogen dynamics Thermal stability

Hexagonal-to-Cubic Structural Phase Transition Pressure: LuH3 vs. GdH3 and HoH3

High-pressure X-ray diffraction studies of gadolinium, holmium, and lutetium trihydrides up to 30 GPa at room temperature reveal a reversible hexagonal-to-cubic structural phase transformation common to all three compounds [1]. The transition pressure for LuH3 occurs at approximately 11.5 GPa for the trigonal-to-cubic phase conversion, with cubic LuH3 obtainable exclusively through compression of the trigonal phase [2]. While GdH3 and HoH3 undergo similar transformations, lutetium's fully occupied 4f shell and smaller ionic radius yield a distinct pressure-dependent band gap closure profile, with LuH3 exhibiting slower band gap reduction under compression compared to lighter analogs [3].

High-pressure synthesis Phase transition Crystallography

Two-Dimensional Monolayer Direct Band Gap: LuH3 vs. Graphitic Carbon Nitride (g-C3N4) and MoS2

First-principles calculations reveal that LuH3 monolayer is an isotropic semiconductor with a direct band gap of 2.56 eV, which decreases to 1.872 eV in bilayer form due to interlayer coupling effects [1]. This band gap value positions LuH3 favorably within the visible-light-responsive window for photocatalytic water splitting, with conduction and valence band edges that straddle the redox potentials of H+/H2 and O2/H2O [2]. In comparison, MoS2 monolayer exhibits a direct band gap of approximately 1.8–1.9 eV but with weaker oxidative potential, while g-C3N4 has a wider band gap of ~2.7 eV with lower carrier mobility [3]. LuH3 monolayer also demonstrates cleavage energy of 1.07 J/m2, approximately threefold higher than graphite (0.37 J/m2), indicating robust interlayer adhesion that facilitates exfoliation to few-layer forms without spontaneous delamination [4].

Photocatalysis 2D materials Water splitting

Superconducting Critical Temperature at Megabar Pressures: LuH3 vs. ScH3 and LaH10

High-pressure electrical resistance and X-ray diffraction measurements identify LuH3 as a superconductor with a critical temperature (Tc) of approximately 12.4 K at 122 GPa, adopting a cubic crystal structure under these extreme conditions [1]. This value is substantially lower than the Tc observed for ScH3 under comparable conditions (Tc ≈ 18.5 K at 131 GPa) and dramatically lower than the record Tc of 250 K achieved in LaH10 at ~170 GPa [2]. The lower Tc of LuH3 compared to ScH3 is attributed to weaker electron-phonon coupling arising from lutetium's heavier atomic mass and fully filled 4f shell [3]. However, nitrogen-doped lutetium hydride (Lu-H-N) has been reported to exhibit a significantly elevated Tc of 294 K at 1 GPa (near-ambient pressure), though this claim remains highly controversial and has not been independently reproduced [4].

Superconductivity High-pressure physics Hydride superconductors

LuH3 (CAS 13598-44-2) Research and Industrial Application Scenarios with Quantified Selection Rationale


High-Temperature Hydrogen Storage or Neutron Moderation Requiring Thermal Stability Above 450 K

LuH3 is the preferred rare-earth trihydride for hydrogen storage or neutron moderation applications involving sustained operation at elevated temperatures (>300 K, up to at least 454 K). Proton NMR evidence confirms that LuH3 maintains a rigid hydrogen sublattice without motional narrowing of the 70 kHz doublet up to 454 K, whereas YH3 exhibits motional averaging and doublet collapse above 300 K [1]. This superior high-temperature hydrogen sublattice stability, combined with lutetium's high neutron absorption cross-section (~74 barns for natural Lu; 176Lu has ~2065 barns thermal capture cross-section), makes LuH3 particularly suitable for compact, high-temperature nuclear control rod or shielding materials where hydrogen retention under thermal load is critical [2].

Pressure-Tuned Electronic Structure Research Requiring Slower Band Gap Closure Under Compression

LuH3 offers a distinct pressure-dependent band gap evolution profile compared to lighter rare-earth trihydrides, characterized by slower band gap reduction under compression [1]. Experimental high-pressure studies confirm that LuH3 undergoes a reversible hexagonal-to-cubic phase transition at ~11.5 GPa, with the trigonal phase remaining semiconducting (band gap ~1.8–2.4 eV) over a broader pressure window than GdH3 or HoH3 [2]. Researchers investigating pressure-induced metal-insulator transitions or band gap engineering in rare-earth hydrides should select LuH3 when extended semiconducting behavior under moderate compression is required, enabling finer pressure-resolution studies of the gap-closing mechanism [3].

2D Photocatalyst Development for Visible-Light Water Splitting Requiring 2.56 eV Direct Band Gap

LuH3 monolayer is a computationally validated candidate for photocatalytic overall water splitting, exhibiting a direct band gap of 2.56 eV that reduces to 1.872 eV in bilayer configuration, with valence and conduction band edges straddling the H+/H2 and O2/H2O redox potentials [1]. The material demonstrates strong absorption across ultraviolet, visible, and near-infrared regions, combined with high carrier mobility and orientation-dependent charge separation [2]. Its cleavage energy of 1.07 J/m2 (approximately threefold higher than graphite's 0.37 J/m2) indicates robust exfoliation characteristics suitable for mechanical or liquid-phase exfoliation to few-layer forms [3]. This combination of band-edge alignment, broad-spectrum absorption, and exfoliability distinguishes LuH3 from established 2D photocatalysts such as MoS2 (direct gap ~1.8 eV with weaker oxidative potential) and g-C3N4 (wider indirect gap ~2.7 eV with lower mobility), making LuH3 a promising candidate for next-generation solar hydrogen production research [4].

Baseline Material for Nitrogen-Doped Superconductivity Studies in the Lu-H-N System

Undoped LuH3 serves as an essential baseline reference material for systematic investigations of nitrogen-doping effects on superconductivity in the lutetium-hydride system. The intrinsic superconducting critical temperature of pure LuH3 at megabar pressures is well-established at Tc ≈ 12.4 K at 122 GPa [1]. This value is 6.1 K lower than ScH3 (Tc ≈ 18.5 K at 131 GPa) and 237.6 K lower than the record LaH10 superconductor (Tc ≈ 250 K at ~170 GPa) [2]. The controversial report of room-temperature superconductivity (Tc = 294 K at 1 GPa) in nitrogen-doped lutetium hydride has generated intense research interest, but independent reproduction has proven elusive [3]. High-purity, well-characterized LuH3 is therefore required as a controlled starting material for doping studies aimed at resolving the reproducibility crisis and understanding the true doping-dependent evolution of Tc from the 12.4 K baseline [4]. For laboratories synthesizing Lu-H-N compounds via high-pressure routes, stoichiometric LuH3 provides a reproducible precursor that eliminates uncertainties associated with in situ hydrogenation from molecular H2 [5].

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